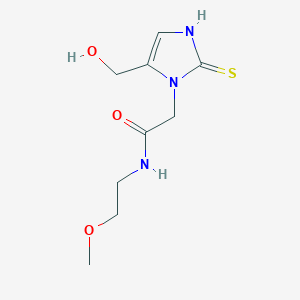

![molecular formula C9H15ClO2 B2456666 8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane CAS No. 1188429-04-0](/img/structure/B2456666.png)

8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane

Vue d'ensemble

Description

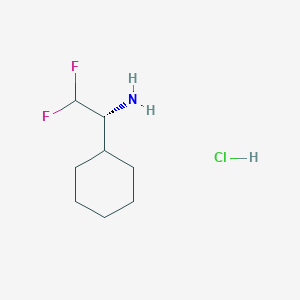

The compound “8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane” is a spiro compound, which is a type of organic compound that has two rings sharing a single atom . The “dioxaspiro” part suggests that it contains a spiro junction between an oxygen-containing ring and another ring .

Molecular Structure Analysis

Spiro compounds are typically characterized by their unique three-dimensional structures. The spiro junction results in a structure that is not flat, but rather three-dimensional . The chloromethyl group would likely add further complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which could potentially undergo nucleophilic substitution reactions . The oxygen atoms in the dioxaspiro ring might also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .Mécanisme D'action

Orientations Futures

The study of complex organic compounds like “8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane” is a rich field with many potential future directions. These could include the synthesis of new similar compounds, the exploration of their reactivity, or their use in various applications such as drug development or materials science .

Propriétés

IUPAC Name |

8-(chloromethyl)-1,4-dioxaspiro[4.5]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOYGIDFPUKALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CCl)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

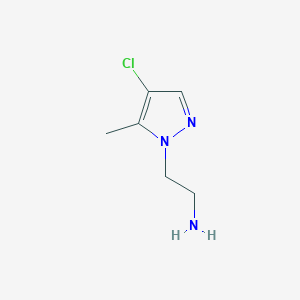

![N-(2-(dimethylamino)ethyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2456586.png)

![N-[4-(acetylamino)phenyl]-1-allyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2456589.png)

![N-(2,5-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2456595.png)

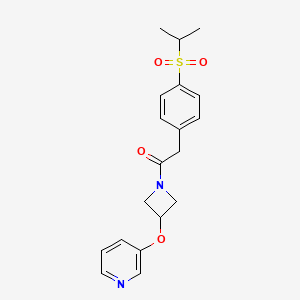

![4-Methyl-1-(4-{[1-(3-methylbutanoyl)piperidin-4-yl]methoxy}benzoyl)piperidine](/img/structure/B2456597.png)

![methyl 4-(3,4-diethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2456599.png)

![2-[(4-{[Butyl(ethyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2456600.png)

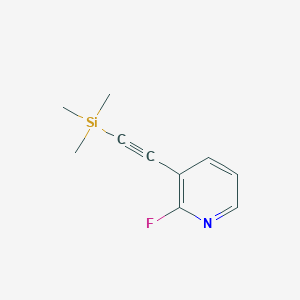

![Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2456605.png)

![N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456606.png)